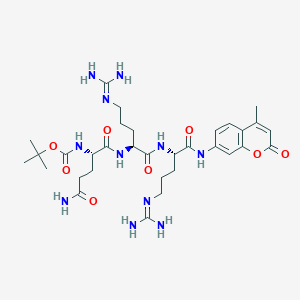

Boc-Gln-Arg-Arg-Mca

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Gln-Arg-Arg-Mca” is a synthetic product . It is also known as “t-Butyloxycarbonyl-L-glutaminyl-L-arginyl-L-arginine 4-methylcoumaryl-7-amide” with a molecular weight of 715.80 and a molecular formula of C32H49N11O8 . It is a substrate for the carboxyl side of paired basic residue cleaving enzyme .

Physical And Chemical Properties Analysis

“Boc-Gln-Arg-Arg-Mca” has a molecular weight of 715.80 and a molecular formula of C32H49N11O8 . It is soluble in DMSO (10 mM) . It is stored at -20°C .

Scientific Research Applications

Biomedical Applications

“Boc-Gln-Arg-Arg-Mca” is used in the study of fish trypsins for potential applications in biomedicine . Fish trypsins have been studied for the synthesis of industrial peptides and for specific biomedical uses as antipathogenic agents against viruses and bacteria .

Enzyme Kinetics

This compound is used as a substrate in enzyme kinetics studies . For example, it has been used to study the Km and catalytic efficiency of recombinant enzymes .

Protease Activity Assays

“Boc-Gln-Arg-Arg-Mca” is used in protease activity assays . After cleavage of the substrate by trypsin, a fluorescent dye called MCA (7-methoxycoumarin-4-acetic-acid) is released, which can be detected via fluorescence intensity .

Pancreatic Trypsin Activity Assessment

This compound is used in assessing pancreatic trypsin activity . It is one of the commonly used biomarkers for assessing the severity of both in vivo and in vitro experimental acute pancreatitis .

Transmembrane Serine Protease Hepsin Studies

“Boc-Gln-Arg-Arg-Mca” is a substrate for the transmembrane serine protease hepsin . It is used in studies investigating the function and activity of this protease .

Kexin (Kex2 Endoprotease) Assays

This compound is also used for assaying kexin (Kex2 endoprotease) from S. cerevisiae . Kex2 is a yeast protease involved in the processing of precursor proteins .

properties

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJHZHFUZJSAA-FKBYEOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gln-Arg-Arg-Mca | |

Q & A

Q1: How does Boc-Gln-Arg-Arg-MCA interfere with the fertilization process in toads?

A1: Boc-Gln-Arg-Arg-MCA acts as a competitive inhibitor of both vitelline coat (VC) lysis and fertilization in toads. [] The research suggests that toad sperm utilize a protease enzyme to digest the VC of uterine eggs, a crucial step for successful fertilization. Boc-Gln-Arg-Arg-MCA, being a protease substrate, competes with the VC for binding to this sperm protease. This competitive inhibition hinders the enzyme's ability to digest the VC, thereby preventing sperm from accessing and fertilizing the egg.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)

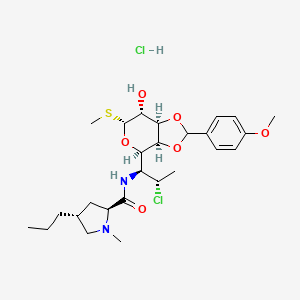

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)